molecular formula C14H16FNO3 B11850515 tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate

tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B11850515
M. Wt: 265.28 g/mol
InChI Key: QXVIIOILJNVRPQ-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a fluorine atom, and a hydroxymethyl group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position of the indole ring using a fluorinating agent such as Selectfluor.

    Hydroxymethylation: The hydroxymethyl group is introduced via a formylation reaction followed by reduction.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Jones reagent, PCC (Pyridinium chlorochromate)

    Reduction: LiAlH4, DIBAL-H (Diisobutylaluminum hydride)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products:

    Oxidation: 6-fluoro-2-(carboxymethyl)-1H-indole-1-carboxylate

    Reduction: 6-fluoro-2-(hydroxymethyl)-1H-indole-1-methanol

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated as a potential lead compound for drug development due to its structural similarity to bioactive indole derivatives.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl and ester groups can modulate its solubility and bioavailability.

Comparison with Similar Compounds

    6-fluoroindole: Lacks the hydroxymethyl and tert-butyl ester groups.

    tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate: Lacks the fluorine atom.

    2-(hydroxymethyl)-1H-indole-1-carboxylate: Lacks both the fluorine atom and tert-butyl ester group.

Uniqueness:

  • The presence of the fluorine atom enhances the compound’s chemical reactivity and biological activity.
  • The tert-butyl ester group provides steric hindrance, which can influence the compound’s interaction with biological targets.
  • The hydroxymethyl group offers additional sites for chemical modification, making it a versatile intermediate for further synthesis.

Properties

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

tert-butyl 6-fluoro-2-(hydroxymethyl)indole-1-carboxylate

InChI

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-11(8-17)6-9-4-5-10(15)7-12(9)16/h4-7,17H,8H2,1-3H3

InChI Key

QXVIIOILJNVRPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)F)CO

Origin of Product

United States

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